molecular formula C10H8F4O3 B2512709 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one CAS No. 210816-49-2

1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one

Cat. No.: B2512709
CAS No.: 210816-49-2
M. Wt: 252.165
InChI Key: PGPIQACNLBOEMR-UHFFFAOYSA-N
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Description

1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one is an organic compound with the molecular formula C10H8F4O3 and a molecular weight of 252.17 g/mol . It is characterized by the presence of two difluoromethoxy groups attached to a phenyl ring, which is further connected to an ethanone group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one typically involves the reaction of 2,4-difluoromethoxybenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy groups enhance the compound’s ability to form hydrogen bonds and van der Waals interactions with target molecules, thereby modulating their activity. The ethanone group can also participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one can be compared with similar compounds such as:

    1-(2,4-Difluoromethoxyphenyl)ethan-1-one: Similar structure but with only one difluoromethoxy group, resulting in different chemical reactivity and biological activity.

    1-(2,4-Bis(trifluoromethoxy)phenyl)ethan-1-one: Contains trifluoromethoxy groups instead of difluoromethoxy, leading to increased electron-withdrawing effects and altered chemical properties.

    1-(2,4-Dimethoxyphenyl)ethan-1-one: Lacks fluorine atoms, resulting in different steric and electronic properties.

These comparisons highlight the unique features of this compound, such as its enhanced reactivity and interaction with biological targets due to the presence of difluoromethoxy groups.

Properties

IUPAC Name

1-[2,4-bis(difluoromethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O3/c1-5(15)7-3-2-6(16-9(11)12)4-8(7)17-10(13)14/h2-4,9-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPIQACNLBOEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC(F)F)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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